molecular formula C17H17N5O2 B10982977 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

Cat. No.: B10982977
M. Wt: 323.35 g/mol
InChI Key: NPWMQKXGOCWTLI-UHFFFAOYSA-N
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Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway . Its primary research value lies in the investigation of JAK2-driven oncogenesis, particularly in hematological malignancies such as myeloproliferative neoplasms (MPNs) where the JAK2 V617F mutation is a prevalent driver. By specifically targeting the ATP-binding site of JAK2, this compound effectively suppresses the constitutive activation of downstream STAT transcription factors, leading to the inhibition of cancer cell proliferation and induction of apoptosis in preclinical models. Research utilizing this inhibitor is pivotal for elucidating the precise mechanisms of JAK-STAT signaling dysregulation and for evaluating the therapeutic potential of targeted JAK2 inhibition in various cellular and animal models of disease. Its high selectivity profile makes it a valuable chemical probe for dissecting JAK2-specific functions apart from other JAK family members, thereby advancing the development of novel targeted cancer therapies.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-24-14-7-4-12(5-8-14)6-9-15-19-17(22-21-15)20-16(23)13-3-2-10-18-11-13/h2-5,7-8,10-11H,6,9H2,1H3,(H2,19,20,21,22,23)

InChI Key

NPWMQKXGOCWTLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The cyclization initiates with deprotonation of the semicarbazide nitrogen by NaOH, enhancing nucleophilicity. The adjacent carbonyl group undergoes attack, forming the five-membered triazole ring. The methoxyphenyl ethyl side chain remains intact due to its electron-donating methoxy group, which stabilizes intermediates through resonance.

Optimization Parameters

  • Base Concentration : Excess NaOH (>2 eq) accelerates cyclization but risks hydrolysis of the carboxamide group.

  • Solvent System : Ethanol-water mixtures (60–70% ethanol) balance solubility and reaction rate.

  • Temperature : Reflux (~78°C) ensures complete conversion within 8 hours.

Hydrazinecarbothioamide Cyclization

Alternative routes adapt methodologies for 1,2,4-triazolethiones, substituting sulfur with oxygen to target the carboxamide functionality. Hydrazinecarbothioamides, prepared from aryl hydrazides and isothiocyanates, undergo cyclization in basic media (e.g., KOH/EtOH). While this method typically produces triazolethiones, modifying the electrophile to a pyridine-3-carboxamide derivative enables analogous synthesis.

Synthetic Pathway

  • Hydrazinecarbothioamide Formation :

    • React 4-methoxyphenethyl hydrazine with pyridine-3-carbonyl isothiocyanate in dry THF.

    • Yield: 75–80% after 12 hours at 25°C.

  • Cyclization :

    • Treat the intermediate with KOH (2 eq) in ethanol under reflux for 5 hours.

    • Acidify with acetic acid to precipitate the product.

Comparative Analysis

ParameterSemicarbazide RouteHydrazinecarbothioamide Route
Yield90%70–75%
Reaction Time8 hours17 hours (combined steps)
Purity (HPLC)≥98%92–95%
ScalabilityHighModerate

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to reduce reaction times. A 2017 study demonstrated that irradiating the semicarbazide precursor with NaOH in DMF at 120°C for 20 minutes achieves 88% yield, though purity drops to 90% due to side reactions.

Critical Process Considerations

Purification Challenges

  • Byproduct Formation : Hydrolysis of the carboxamide group occurs at pH > 12, necessitating strict pH control during workup.

  • Crystallization Solvents : Ethanol optimizes crystal morphology, while acetonitrile increases yield but introduces solvates.

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) shows distinct signals for the triazole NH (δ 12.8 ppm) and pyridine protons (δ 8.2–8.9 ppm).

  • X-ray Diffraction : Single-crystal analysis confirms planar triazole and pyridine rings, with dihedral angles <10°.

Industrial-Scale Feasibility

Pilot-scale trials (10 kg batches) using the semicarbazide route achieved 85% yield with a 15-hour cycle time. Key bottlenecks include solvent recovery (ethanol) and filtration rates during crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the triazole ring can produce a dihydrotriazole compound.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Studies have indicated that N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide exhibits significant antitumor properties. Research published in various journals has demonstrated its efficacy against several cancer cell lines. For instance, in vitro studies showed that this compound inhibits cell proliferation in breast cancer and lung cancer models by inducing apoptosis and cell cycle arrest .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown promising results against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

3. Neurological Applications

Recent research suggests potential applications in neuropharmacology. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions like anxiety and depression. In animal models, it has been observed to reduce anxiety-like behaviors, indicating its potential as an anxiolytic agent .

Case Studies

Study Application Findings
Study 1 Antitumor ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the low micromolar range .
Study 2 Antimicrobial PropertiesEffective against multidrug-resistant bacteria, showing a minimum inhibitory concentration (MIC) below clinically relevant levels .
Study 3 Neurological EffectsReduced anxiety-like behavior in rodent models, suggesting potential for treating anxiety disorders .

Synthetic Applications

Beyond biological applications, this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Reactions with Electrophiles: The triazole moiety can act as a nucleophile in electrophilic substitution reactions.
  • Formation of Complexes: The compound can form coordination complexes with metal ions, which may enhance its biological activity or stability .

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Applications Evidence ID
Target Compound 1,2,4-Triazole 4-Methoxyphenylethyl, Pyridine-3-carboxamide Hydrogen-bonding, potential agrochemical use
C20209924 1,2,4-Triazole 3-Pyridinyl, Indolinecarboxamide Enzyme inhibition, rigid binding mode
Pyrimidinyl-triazole Pesticide Derivative 1,2,4-Triazole Pyrimidinyl, Methylsulfonyl High electronegativity, pesticidal
Pyrazole-carbohydrazide Analog Pyrazole Naphthyl ethylidene Bulky aromatic interactions
Oxazole-diazenylphenyl Derivative Oxazole Diazenylphenyl Photoresponsive materials

Research Findings and Implications

  • Binding Modes : Triazole-containing compounds (e.g., C20209924) demonstrate superior enzyme inhibition due to nitrogen-rich cores enabling multiple hydrogen bonds. The target compound’s methoxyphenyl group may enhance hydrophobic interactions absent in analogs with pyridinyl groups .
  • Crystallography : Hydrogen-bonding patterns in triazoles (as analyzed via SHELX methodologies) reveal predictable packing behaviors, critical for drug formulation .
  • Agrochemical Potential: Structural parallels to patented triazolyl amide pesticides suggest the target compound could be optimized for pest control via substituent tuning .

Biological Activity

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring, a pyridine moiety, and a methoxyphenyl group, contributing to its potential pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C21H22N6O3, with a molecular weight of 406.4 g/mol. The structural complexity includes:

Component Description
Triazole Ring A five-membered ring known for its biological activity.
Pyridine Moiety Contributes to the compound's lipophilicity and membrane permeability.
Methoxyphenyl Group Enhances interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole derivatives are known to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
  • Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways.
  • Cell Membrane Permeability : Its lipophilic nature allows it to cross cell membranes effectively, enhancing its bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antiulcer Activity : Studies suggest that this compound may possess antiulcer properties by modulating gastric acid secretion and protecting mucosal integrity.
  • Antimicrobial Activity : The triazole ring is associated with antimicrobial properties, making it a candidate for treating infections .
  • Anticancer Potential : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related triazole compounds:

  • Antitumor Activity : A study demonstrated that triazole derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Anticonvulsant Properties : Triazole-containing compounds have been evaluated for their anticonvulsant effects in animal models, showing significant protective effects against seizures .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the methoxyphenyl group significantly influence the biological activity of triazole derivatives .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description References
AntiulcerReduces gastric acid secretion and protects mucosa
AntimicrobialExhibits activity against bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
AnticonvulsantProvides protection against induced seizures

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide?

  • Methodology : Multi-step synthesis involving condensation of pyridine-3-carboxamide precursors with functionalized 1,2,4-triazole intermediates. Key steps include:

  • Alkylation of 4-methoxyphenethyl groups to introduce the 2-(4-methoxyphenyl)ethyl moiety.
  • Cyclization reactions to form the 1,2,4-triazole core.
  • Optimization via HPLC purity checks (≥98%) to ensure product integrity .
    • Critical Parameters : Reaction temperature (70–100°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., K₂CO₃ for alkylation).

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles and confirm substituent positions. Use SHELX software (SHELXL for refinement; SHELXS/SHELXD for structure solution) .
  • NMR Spectroscopy : Assign peaks for the pyridine (δ 8.2–8.8 ppm) and triazole (δ 7.5–8.0 ppm) protons.
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion) .

Q. What in vitro assays are suitable for preliminary antimicrobial activity screening?

  • Protocol :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-negative (Pseudomonas aeruginosa) and Gram-positive strains using broth microdilution (concentration range: 15.6–250 µg/mL).
  • Minimum Bactericidal Concentration (MBC) : Confirm bactericidal activity by subculturing MIC samples.
  • Key Finding : Analogous triazole derivatives show MIC values as low as 31.25 µg/mL against P. aeruginosa .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to bacterial targets (e.g., P. aeruginosa efflux pumps).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Case Study : Pyridine-triazole analogs exhibit strong interactions with active-site residues (e.g., hydrogen bonding with Thr394, hydrophobic contacts with Phe628) .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

  • Analysis Framework :

  • Substituent Effects : Compare N-methyl vs. N-ethyl groups; MBC values decrease from 125 µg/mL to 62.5 µg/mL with bulkier substituents .
  • Crystallographic Data : Correlate hydrogen-bonding patterns (e.g., graph set analysis: R₂²(8) motifs) with solubility/bioavailability .
  • Statistical Tools : Apply multivariate regression to quantify contributions of logP, polar surface area, and steric hindrance to activity .

Q. How can hydrogen-bonding networks influence crystallization and stability?

  • Key Insights :

  • Graph Set Analysis : Identify recurring motifs (e.g., C(4) chains from N–H···O interactions) to predict crystal packing .
  • Hydration Stability : Monohydrate forms (e.g., triazole-thiophene analogs) exhibit enhanced stability due to water-mediated H-bonds .
  • Thermogravimetric Analysis (TGA) : Monitor dehydration events (50–150°C) to assess hydrate stability .

Q. What are the challenges in refining high-resolution X-ray data for this compound?

  • Refinement Protocol :

  • SHELXL Workflow : Assign anisotropic displacement parameters, validate using R1/wR2 convergence (<5% discrepancy).
  • Twinned Data : Employ SHELXE for iterative phasing if twinning is detected .
  • Example : A related triazole-thiophene derivative refined to R1 = 0.052 using SHELXL .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters Reference
Synthesis Condensation, alkylation, cyclizationSolvent polarity, catalyst (K₂CO₃), HPLC
Structural Validation SC-XRD, NMR, MSSHELX refinement, δ 7.5–8.8 ppm (NMR)
Bioactivity Screening MIC/MBC assaysP. aeruginosa strain, 31.25–250 µg/mL
Computational Studies Docking (AutoDock), MD simulationsBinding affinity (ΔG), RMSD stability
Crystallography Graph set analysis, TGAR₂²(8) motifs, dehydration temperature

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